molecular formula C5H9ClN2O3 B1377632 (1-Amino-2-chloroethylidene)amino 2-methoxyacetate CAS No. 1443987-57-2

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate

Cat. No. B1377632
M. Wt: 180.59 g/mol
InChI Key: XJWXGWDONQAUJS-UHFFFAOYSA-N
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Description

“(1-Amino-2-chloroethylidene)amino 2-methoxyacetate” is a chemical compound with the CAS Number: 1443987-57-2 . Its IUPAC name is 2-chloro-1-((2-methoxyacetoxy)amino)ethen-1-amine .


Molecular Structure Analysis

The molecule contains a total of 19 bonds. There are 10 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 amidine derivative, 1 primary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 180.59 . Unfortunately, other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

Catalytic Amination

  • Study of Catalytic Amination of Alcohols: Research by Bassili and Baiker (1990) investigated the amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst. This study highlighted the production of 2-amino-1-methoxypropane with high selectivity and explored reaction parameters influencing the product distribution (Bassili & Baiker, 1990).

Fluorescent Reagent for Amino Acid Analysis

  • Fluorescent Monochloro-s-triazine Reagent: Brückner and Wachsmann (2003) developed a fluorescent reagent for derivatization of α-amino acids, enhancing analytical capabilities in amino acid analysis (Brückner & Wachsmann, 2003).

Synthesis of α-Amino Acids

  • One-Pot Synthesis Method: Miyabe et al. (1998) described a one-pot reaction method for preparing protected α-amino acids, demonstrating an efficient approach to synthesizing these vital biological compounds (Miyabe et al., 1998).

Reagents for Attaching Sugars to Proteins

  • 2-Imino-2-methoxyethyl 1-thioglycosides: Lee, Stowell, and Krantz (1976) developed new reagents for attaching sugars to proteins, contributing to bioconjugation methods in biochemical research (Lee, Stowell, & Krantz, 1976).

Lipase-Catalyzed Reactions

  • Lipase-Catalyzed N-Acylation: Cammenberg, Hult, and Park (2006) explored lipase-catalyzed N-acylation, providing insights into enzyme-catalyzed reactions and their applications in chemical synthesis (Cammenberg, Hult, & Park, 2006).

Biocatalysis in Agrochemical Manufacturing

  • Biocatalytic Process Development: Matcham et al. (1999) developed a biocatalytic process for synthesizing a chiral amine, highlighting the interdisciplinary integration of molecular biology, fermentation, enzymology, and engineering in biocatalysis (Matcham et al., 1999).

Tautomerism Studies

  • Spectroscopic and Theoretical Investigations: Ebead et al. (2007) conducted spectroscopic investigations and theoretical studies on tautomerism, contributing to the understanding of molecular structures and reactions (Ebead et al., 2007).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product page . Please refer to these documents for detailed safety and handling information.

properties

IUPAC Name

[(Z)-(1-amino-2-chloroethylidene)amino] 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O3/c1-10-3-5(9)11-8-4(7)2-6/h2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWXGWDONQAUJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)ON=C(CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)O/N=C(/CCl)\N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186465
Record name Acetic acid, 2-methoxy-, (2-chloro-1-iminoethyl)azanyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-2-chloroethylidene)amino 2-methoxyacetate

CAS RN

1443987-57-2
Record name Acetic acid, 2-methoxy-, (2-chloro-1-iminoethyl)azanyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443987-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-methoxy-, (2-chloro-1-iminoethyl)azanyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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